

physical and chemical properties of 5-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoropyridine-3-boronic acid

Cat. No.: B591759

[Get Quote](#)

An In-depth Technical Guide to 5-Fluoropyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Fluoropyridine-3-boronic acid**, a versatile building block in medicinal chemistry and organic synthesis. This document outlines its key characteristics, experimental protocols for its synthesis, and its pivotal role in cross-coupling reactions.

Core Physical and Chemical Properties

5-Fluoropyridine-3-boronic acid is a white to off-white crystalline solid.[1][2][3] Its fluorine substitution significantly influences its electronic properties, enhancing its utility in various chemical transformations.[1] The compound is noted for its stability under recommended storage conditions, kept in a dry, dark place at room temperature.[3][4][5]

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	872041-86-6	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₅ H ₅ BFNO ₂	[1] [2] [3] [4] [5] [6]
Molecular Weight	140.91 g/mol	[1] [2] [4]
Melting Point	233-236 °C	[1] [3] [4] [5]
Boiling Point (Predicted)	292.9 ± 50.0 °C	[3] [5]
pKa (Predicted)	5.85 ± 0.10	[3] [5]
Appearance	White to almost white crystalline powder	[1] [2] [3] [5] [6]
Solubility	Soluble in hot methanol	[3] [4] [5]
Purity	Typically ≥95%	[1] [6]

Experimental Protocols

A crucial application of **5-Fluoropyridine-3-boronic acid** is in the synthesis of complex organic molecules, which necessitates reliable synthetic procedures.

Synthesis of 5-Fluoropyridine-3-boronic acid from 3-bromo-5-fluoropyridine

This protocol details a common method for the preparation of **5-Fluoropyridine-3-boronic acid**.

Materials:

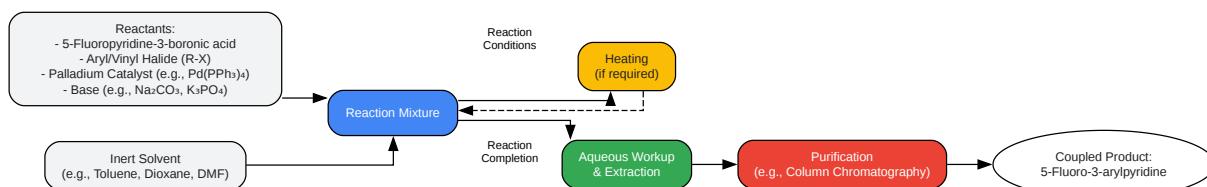
- 3-bromo-5-fluoropyridine
- Tetrahydrofuran (THF)
- Triisopropyl borate
- n-Butyllithium (n-BuLi)

- Aqueous hydrochloric acid
- Saturated brine solution
- Ethyl acetate
- 30% Aqueous sodium hydroxide

Procedure:

- To a cryogenic reactor, add 3-bromo-5-fluoropyridine, THF, and triisopropyl borate.
- Cool the mixture to between -90°C and -80°C with continuous stirring.
- Slowly add n-butyllithium dropwise, ensuring the temperature is maintained below -87°C.
- After the addition is complete, maintain the reaction mixture at -88°C to -83°C for 2.5 hours.
- Monitor the reaction completion using HPLC analysis.
- Quench the reaction by adding a 9% aqueous hydrochloric acid solution.
- Transfer the mixture to a separate reactor and allow the temperature to rise to between -20°C and -10°C.
- Adjust the pH to 1-2 with additional hydrochloric acid solution while maintaining the temperature at 0-10°C.
- Allow the layers to separate and collect the organic layer.
- Wash the organic layer with a saturated brine solution.
- Extract the combined aqueous layers twice with ethyl acetate.
- Adjust the pH of the combined organic phases to 6 with a 30% aqueous sodium hydroxide solution to precipitate the solid product.
- Filter the resulting slurry by centrifugation.

- Dry the solid product in a disk drier at 40-45°C to yield **5-Fluoropyridine-3-boronic acid** as a white solid.[5]


Reactivity and Applications

5-Fluoropyridine-3-boronic acid is a key reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and various organic halides or triflates, making it an invaluable tool for constructing complex molecular architectures.[1][7]

The unique electronic properties conferred by the fluorine atom enhance the reactivity and selectivity of the molecule.[1] This has led to its widespread use in the development of pharmaceuticals, particularly in oncology, where it aids in the design of targeted therapies.[1]

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction involving **5-Fluoropyridine-3-boronic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

5-Fluoropyridine-3-boronic acid is classified as an irritant.[3][5] It may cause respiratory irritation, skin irritation, and serious eye irritation.[8] Appropriate personal protective equipment,

including gloves, eye protection, and a dust mask, should be worn when handling this compound.

This guide serves as a foundational resource for professionals working with **5-Fluoropyridine-3-boronic acid**. For specific applications, further experimental validation of its properties is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Fluoropyridine-3-boronic Acid (contains varying amounts ... [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 5-Fluoropyridine-3-boronic acid, 98% | Fisher Scientific [fishersci.ca]
- 5. 5-Fluoropyridin-3-ylboronic acid | 872041-86-6 [chemicalbook.com]
- 6. 5-Fluoropyridine-3-boronic acid, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. 872041-86-6 Cas No. | 5-Fluoropyridine-3-boronic acid | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [physical and chemical properties of 5-Fluoropyridine-3-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591759#physical-and-chemical-properties-of-5-fluoropyridine-3-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com